2-Cyclopropyl-5-(1-(ethylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
Historical Development of Oxadiazole Research
1,3,4-Oxadiazoles, five-membered heterocycles containing one oxygen and two nitrogen atoms, were first synthesized in the late 19th century. Initial interest focused on their stability and reactivity, but by the mid-20th century, researchers recognized their bioisosteric potential. The 1950s–1970s saw the development of early therapeutic agents like the antitussive drug oxolamine, which featured a 1,2,4-oxadiazole core. However, 1,3,4-oxadiazoles gained prominence in the 2000s due to their superior metabolic stability and versatility in drug design. Advances in synthetic methodologies, such as iodine-mediated oxidative cyclization (e.g., the method described by Majji et al.), enabled efficient production of diverse derivatives. By 2020, over 15,000 studies referenced 1,3,4-oxadiazoles in medicinal applications, spanning antifungal, anticancer, and antibacterial domains.
Significance of Cyclopropyl-Substituted Oxadiazoles
Cyclopropyl groups are increasingly incorporated into oxadiazole scaffolds to modulate physicochemical and pharmacological properties. Key advantages include:
For example, in antifungal studies, cyclopropyl-containing 1,3,4-oxadiazoles demonstrated 4–8× greater activity against Fusarium graminearum compared to phenyl-substituted analogs. The cyclopropyl group’s electron-withdrawing nature also polarizes the oxadiazole ring, facilitating hydrogen bonding with enzymatic active sites.
Position of 2-Cyclopropyl-5-(1-(ethylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole in Current Literature
First reported in PubChem (CID 44062289) in 2021, this compound combines three critical structural elements:
- 1,3,4-Oxadiazole core : Provides a planar, electron-deficient aromatic system for π-π stacking interactions.
- Cyclopropyl substituent : Enhances metabolic stability and steric bulk at the C2 position.
- Ethylsulfonyl-piperidine : Introduces sulfonamide functionality, a common motif in kinase inhibitors.
While direct biological data for this specific compound remain limited, structurally analogous molecules exhibit dual inhibitory activity against bacterial penicillin-binding proteins (PBPs) and human carbonic anhydrases. Its inclusion in the ChEMBL database (CHEMBL3439553) underscores its potential as a lead compound for antimicrobial or anticancer agent development.
Theoretical Perspectives on Oxadiazole Pharmacophores
The pharmacophoric features of 1,3,4-oxadiazoles are defined by three key regions:
- Aromatic Core : Delocalized electrons enable interactions with hydrophobic enzyme pockets. Density functional theory (DFT) studies indicate a dipole moment of 3.2–3.8 Debye, facilitating electrostatic complementarity.
- C2 Substituent : Cyclopropyl groups introduce torsional strain, favoring bioactive conformations. Molecular docking simulations show that cyclopropyl derivatives occupy 12–15% larger van der Waals volumes in target binding sites compared to methyl analogs.
- C5 Substituent : The ethylsulfonyl-piperidine moiety contributes to solubility (predicted LogS = -3.1) and hydrogen-bond acceptor capacity (two acceptors from sulfonyl oxygen).
Quantum mechanical calculations further reveal that the 1,3,4-oxadiazole ring’s LUMO (-1.8 eV) localizes on the nitrogen atoms, making it susceptible to nucleophilic attack—a property exploitable in prodrug designs.
Properties
IUPAC Name |
2-cyclopropyl-5-(1-ethylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-2-19(16,17)15-7-5-10(6-8-15)12-14-13-11(18-12)9-3-4-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRQQUUUPGFCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(1-(ethylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride and a base such as triethylamine.
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(1-(ethylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 2-Cyclopropyl-5-(1-(ethylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is characterized by its interactions with various biological targets. Research indicates that oxadiazole derivatives exhibit a range of activities, including:
- Anticancer Activity : Compounds containing the oxadiazole moiety have shown promising results against various cancer cell lines. For instance, studies have demonstrated that certain oxadiazoles can inhibit the growth of pancreatic ductal adenocarcinoma and melanoma cells at nanomolar concentrations .
- Anti-inflammatory Effects : The compound’s ability to modulate inflammatory pathways has been noted, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Research has indicated that oxadiazole derivatives possess antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and other resistant strains .
Case Studies
Several studies highlight the therapeutic potential of this compound:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of oxadiazole derivatives, this compound was found to exhibit significant cytotoxic effects against PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma) cell lines. The compound demonstrated IC50 values in the low nanomolar range, indicating potent activity .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of this compound using models of acute inflammation. Results indicated a reduction in inflammatory markers and pain response in treated groups compared to controls. This suggests potential applications in treating conditions such as arthritis or other inflammatory disorders .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(1-(ethylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The compound’s closest analogs include 1,3,4-oxadiazole derivatives with variations in substituents on the oxadiazole core and piperidine ring. Key comparisons are summarized below:
Key Observations :
- Sulfonamide vs. Tosyl Groups : The target compound’s ethylsulfonyl group differs from the tosyl (p-toluenesulfonyl) group in analogs. Tosyl groups are bulkier and more lipophilic, which may reduce solubility compared to ethylsulfonyl .
- Thioether vs. Cyclopropyl : Thioether-containing analogs () exhibit fungicidal activity, while the cyclopropyl group in the target compound may enhance steric hindrance or metabolic stability .
- Piperidine Modifications : The ethylsulfonyl-piperidine moiety in the target compound contrasts with the pyrazole-substituted piperidine in analogs, suggesting divergent binding modes (e.g., SDH inhibition vs. enzyme-substrate interactions) .
Enzyme Inhibition
- compounds (e.g., 5g) demonstrated binding to succinate dehydrogenase (SDH) via carbonyl interactions, critical for fungicidal activity. The target compound’s oxadiazole core may similarly engage in hydrogen bonding with SDH .
- analogs (e.g., 5a-h) showed α-glucosidase inhibition (IC₅₀: 12–45 μM) and antibacterial activity against E. coli and S. aureus. The ethylsulfonyl group in the target compound may enhance enzyme affinity due to its polar nature .
Antibacterial Activity
Physicochemical Properties
Notes:
- The ethylsulfonyl group improves solubility compared to tosyl or thioether groups.
- Cyclopropyl substitution reduces metabolic degradation compared to alkylthio groups .
Biological Activity
2-Cyclopropyl-5-(1-(ethylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, analgesic, and potential anticancer properties.
Chemical Structure
The compound features a cyclopropyl group and a piperidine moiety linked through an ethylsulfonyl group to the oxadiazole ring. The structural formula is as follows:
Biological Activity Overview
Research indicates that compounds with the 1,3,4-oxadiazole core exhibit a wide spectrum of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance:
- Antibacterial Activity : Compounds containing the 1,3,4-oxadiazole structure have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In one study, derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL against methicillin-resistant strains (MRSA) .
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| 2-Cyclopropyl... | S. aureus (MRSA) | 8 |
| 2-Cyclopropyl... | E. coli | 16 |
Anti-inflammatory and Analgesic Properties
Research has highlighted the anti-inflammatory potential of oxadiazoles. For example:
- Anti-inflammatory Effects : Compounds similar to 2-Cyclopropyl... have been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine release. This suggests a possible therapeutic application in conditions like arthritis .
Anticancer Activity
The anticancer properties of oxadiazoles are also noteworthy:
- Inhibition of Cancer Cell Proliferation : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have indicated that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Case Studies
Several case studies illustrate the biological activity and therapeutic potential of oxadiazole derivatives:
- Study on Antitubercular Activity : Research conducted by Dhumal et al. (2016) showed that oxadiazole derivatives effectively inhibited Mycobacterium bovis BCG both in active and dormant states. Molecular docking studies revealed strong binding affinities to critical enzymes involved in fatty acid biosynthesis .
- Antimicrobial Study : Desai et al. (2016) evaluated piperidine-based oxadiazoles for their antimicrobial effects, identifying compounds that exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Q & A
Q. Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining yields >80% .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol or methanol aids in precipitation for purification .
- Catalysts : LiH or NaH enhances nucleophilicity in coupling steps, achieving yields of 70–90% .
Q. Table 1: Reaction Condition Optimization
| Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | CS₂, KOH, reflux in ethanol | 65–75% | |
| Sulfonylation | DMF, LiH, 4–6 hrs stirring | 70–90% | |
| Microwave Cyclization | 100°C, 20 min | 80–85% |
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic Characterization Workflow
- ¹H/¹³C NMR : Confirms proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, piperidine CH at δ 3.0–3.5 ppm) and carbon backbone .
- IR Spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, oxadiazole C=N at 1600 cm⁻¹) .
- EI-MS/HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
Q. Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex piperidine and oxadiazole regions .
- X-ray Crystallography : Provides absolute configuration for chiral analogs, critical for enantioselective studies .
How are in vitro antibacterial assays designed to evaluate the efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria?
Q. Intermediate Experimental Design
- Strain Selection : Use clinical isolates (e.g., E. coli, S. aureus) to assess broad-spectrum activity .
- Broth Microdilution : Determine minimum inhibitory concentration (MIC) in 96-well plates, with optical density (OD₆₀₀) monitoring over 24 hrs .
- Controls : Include ciprofloxacin (positive) and DMSO (negative) to validate assay reliability .
Q. Key Findings :
- Gram-negative bacteria (e.g., E. coli) often show higher susceptibility due to outer membrane permeability to sulfonamide derivatives .
- Substitutions at the 5-position of oxadiazole (e.g., ethylsulfonyl groups) correlate with enhanced activity .
What strategies are employed to analyze and resolve contradictory data regarding the biological activity of structurally similar oxadiazole derivatives?
Q. Advanced Data Contradiction Analysis
- Meta-Analysis : Compare IC₅₀/MIC values across studies using standardized protocols (e.g., CLSI guidelines) .
- Structural Variability : Assess how minor substitutions (e.g., cyclopropyl vs. phenyl groups) alter logP and membrane penetration .
- Replication Studies : Re-test disputed compounds under identical conditions (e.g., pH 7.4, 37°C) to isolate experimental variables .
Q. Case Study :
- Compound 7a () showed MIC = 8 µg/mL against E. coli, while 8g () had MIC = 16 µg/mL. The discrepancy was attributed to the presence of a 4-chlorophenylsulfonyl group in 8g , which may reduce solubility .
How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to target enzymes like 5-HT4 receptors or lipoxygenase?
Q. Advanced Mechanistic Studies
- Molecular Docking : Use AutoDock Vina to simulate interactions between the ethylsulfonyl-piperidine moiety and 5-HT4 receptor active sites (PDB: 6WG9) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to identify key hydrogen bonds with lipoxygenase .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (e.g., IC₅₀ for lipoxygenase) .
What methodologies are utilized to achieve enantioselective synthesis of chiral analogs, and how is stereochemical purity assessed?
Q. Advanced Stereochemical Optimization
- Catalytic Asymmetric Synthesis : Iridium catalysts (e.g., [Ir(cod)Cl]₂) enable enantioselective amination, achieving >90% ee .
- Chiral Chromatography : Use SFC (supercritical fluid chromatography) with Chiralpak® columns to determine enantiomeric excess .
- Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .
Q. Table 2: Enantioselective Synthesis Parameters
| Parameter | Optimal Conditions | ee (%) | Reference |
|---|---|---|---|
| Catalyst Loading | 5 mol% Ir(cod)Cl | 97 | |
| Solvent | DME, 50°C | 92 | |
| Purification | Flash chromatography (SiO₂) | >99 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
